L-tert-Leucine methyl ester hydrochloride
Overview
Description
Synthesis Analysis
Optically pure D-tert-leucine, a related compound, can be obtained through enzymatic hydrolysis, showcasing the utility of L-tert-Leucine methyl ester hydrochloride in enzymatic reactions for producing optically active substances. The enzymatic hydrolysis method, catalyzed by protease from Bacillus licheniformis, followed by acidic saponification, has been demonstrated to be an effective approach for synthesizing optically pure compounds (Laumen, Ghisalba, & Auer, 2001).
Molecular Structure Analysis
The structure of L-tert-Leucine methyl ester hydrochloride and its derivatives can significantly influence their chemical and physical properties. Studies have explored the molecular structure through various spectroscopic methods, providing insights into their reactivity and interaction with other molecules. The molecular structure, particularly the presence of ester groups and tert-butyl side chains, plays a crucial role in determining the compound's reactivity and interactions.
Chemical Reactions and Properties
L-tert-Leucine methyl ester hydrochloride participates in various chemical reactions, including hydrolysis and reactions with enzymes. Its chemical properties, such as reactivity with lysosomal enzymes, highlight its potential in biochemical applications. For instance, the compound's interaction with lysosomal enzymes has been studied for its effects on cellular functions, demonstrating its significant biochemical activity (Thiele & Lipsky, 1985).
Scientific Research Applications
Enzyme-Assisted Preparation : L-tert-Leucine methyl ester hydrochloride has been used in the enzymatic hydrolysis of esters, demonstrating high rates of hydrolysis and assisting in obtaining optically pure compounds (Laumen, Ghisalba, & Auer, 2001).
Synthesis of Bioactive Compounds : It has been employed in the synthesis of compounds with biological effects, such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, indicating its role in the preparation of complex bioactive molecules (Haidukevich et al., 2019).
Spectroscopic and Electrochemical Studies : The compound has been studied in the context of ferrocenyl triazole amino acid and peptide bioconjugates, showcasing its use in advanced spectroscopic and electrochemical applications (Köster et al., 2008).
Drug Delivery Enhancements : It's also been used to develop novel ionic liquids for skin permeation enhancements in drug delivery systems. This highlights its potential in enhancing the efficacy of transdermal drug delivery (Zheng et al., 2020).
Immunology and Medical Research : L-tert-Leucine methyl ester hydrochloride has shown effects on human natural killer cells, indicating its potential for research in immunology and therapeutic applications (Thiele & Lipsky, 1985).
Metal Complex Formation : It has been used in the formation of metal complexes with biological ligands, demonstrating its application in the field of bioinorganic chemistry (Hoffmüller, Dialer, & Beck, 2005).
Improved Synthesis Efficiency : Directed evolution of leucine dehydrogenase for enhanced synthesis efficiency of L-tert-Leucine, showcasing its role in biotechnological applications and the production of chiral compounds (Zhu, Wu, Jin, & Tang, 2016).
Hydrophilic Film Development : It has been used in the development of hydrophilic films from copolymers, indicating its utility in material science and polymer chemistry (Sederel, Bantjes, & Feijen, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQWUHFSXVRPY-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584463 | |
Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-tert-Leucine methyl ester hydrochloride | |
CAS RN |
63038-27-7 | |
Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-tert-leucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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